Denintuzumab mafodotin is a humanized monoclonal antibody-drug conjugate designed primarily for the treatment of B-cell malignancies, particularly those expressing the CD19 antigen. It consists of an anti-CD19 monoclonal antibody linked to monomethyl auristatin F, a potent cytotoxic agent. The drug is currently in various stages of clinical trials, demonstrating significant potential for treating conditions such as acute lymphoblastic leukemia and non-Hodgkin lymphoma .
The synthesis of denintuzumab mafodotin involves several key steps:
Denintuzumab mafodotin has a complex molecular structure characterized by its components:
Denintuzumab mafodotin undergoes several important chemical reactions during its mechanism of action:
These reactions highlight the targeted nature of denintuzumab mafodotin and its ability to selectively kill cancer cells while sparing normal tissues.
Denintuzumab mafodotin exerts its antitumor effects through a well-defined mechanism:
This mechanism underscores why denintuzumab mafodotin is particularly effective against CD19-positive malignancies.
These properties are critical for ensuring that denintuzumab mafodotin remains effective during storage and administration.
Denintuzumab mafodotin has shown promise in various scientific applications:
Denintuzumab mafodotin incorporates a humanized immunoglobulin G1 kappa monoclonal antibody (huBU12) as its targeting component. This antibody was engineered from a murine parental antibody (BU12) through complementarity-determining region grafting onto a human IgG1 framework. The humanization process significantly reduces immunogenicity while preserving high affinity for the human CD19 antigen. The antibody’s Fc region retains native effector functions, though its primary role is to facilitate antigen binding and internalization rather than elicit antibody-dependent cellular cytotoxicity [6] [7].
The linker system employs a non-cleavable maleimidocaproyl (MC) linker. This chemical bridge connects the antibody to the cytotoxic payload via cysteine residues on the antibody’s heavy and light chains. The MC linker features:
Table 1: Bioconjugation Characteristics of Denintuzumab Mafodotin
| Component | Chemical Description | Function |
|---|---|---|
| Antibody | Humanized IgG1 kappa (huBU12) | Targets CD19 antigen on B-cell surfaces |
| Linker | Maleimidocaproyl (MC) | Provides stable thioether bond between antibody and payload |
| Payload | Monomethyl auristatin F (MMAF) | Microtubule-disrupting cytotoxin |
| Conjugation Site | Cysteine residues (interchain disulfides) | Ensures defined DAR of 4 |
| Drug-Antibody Ratio (DAR) | 4:1 | Balances potency with pharmacokinetic stability |
The payload, monomethyl auristatin F (MMAF), is a synthetic analog of dolastatin 10, a potent tubulin inhibitor originally isolated from marine mollusks. Key biochemical properties include:
The complete molecular configuration of denintuzumab mafodotin follows the generalized structure:Anti-CD19 mAb–[MC linker–MMAF]₄The molecular weight of the conjugate is approximately 145.96 kDa, with the payload contributing 1046.33 Da per unit [6] [7].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1